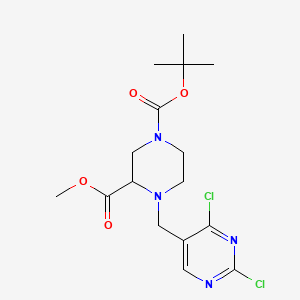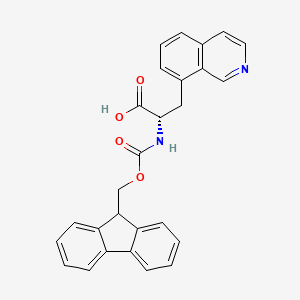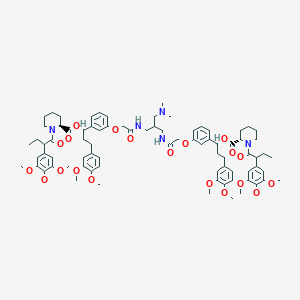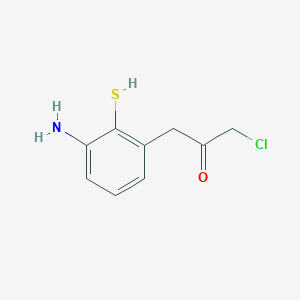
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2H-pyran-2-one with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-2H-pyran-2-one and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Procedure: The formaldehyde is added dropwise to a solution of 3-methyl-2H-pyran-2-one in a suitable solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methyl-2H-pyran-2-one.
Reduction: 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-ol.
Substitution: Products vary based on the substituent introduced.
科学的研究の応用
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and alter cellular signaling pathways.
類似化合物との比較
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
Hydroxymethylfurfural: Both compounds contain a hydroxymethyl group, but hydroxymethylfurfural has a furan ring instead of a pyranone ring.
5-(Hydroxymethyl)-2-furaldehyde: Similar in structure but contains an aldehyde group instead of a ketone group.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
101392-86-3 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
4-(hydroxymethyl)-3-methylpyran-2-one |
InChI |
InChI=1S/C7H8O3/c1-5-6(4-8)2-3-10-7(5)9/h2-3,8H,4H2,1H3 |
InChIキー |
FTFGBMVVUAFIHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=COC1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)

![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)






![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)




